N-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
N-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indanamine, where the nitrogen atom is methylated
Mechanism of Action
Target of Action
N-Methyl-2,3-dihydro-1H-inden-1-amine, also known as NM-2-AI, is a psychoactive drug and research chemical . It acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . It also has affinity as a TAAR1 receptor agonist , an Alpha-2A adrenergic receptor agonist , and as a binding agent at the 5-HT1A and 5-HT2A receptors .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to prolonged effects of norepinephrine and enhances neurotransmission . The compound also acts as an agonist at the TAAR1 and Alpha-2A adrenergic receptors, and binds to the 5-HT1A and 5-HT2A receptors .
Biochemical Pathways
Given its mode of action, it likely affects thenorepinephrine neurotransmitter system and the serotonin system . These systems play key roles in mood regulation, arousal, and sensory perception.
Pharmacokinetics
A study on n-methyl-2-aminoindane (nm2ai) metabolism identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2-AI, and four hydroxy-NM-2-AI . One of the hydroxy-NM-2-AI and one of the hydroxy-2-AI also underwent conjugation . NM-2-AI and 2-AI were also detected in the hair and blood .
Result of Action
Given its mode of action, it is likely to enhance norepinephrine and serotonin neurotransmission, which could lead to effects such as increased arousal, mood elevation, and altered sensory perception .
Biochemical Analysis
Biochemical Properties
N-Methyl-2,3-dihydro-1H-inden-1-amine has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with various receptors. By acting as a norepinephrine reuptake inhibitor, it can influence cell signaling pathways related to norepinephrine . Its interactions with various receptors can also impact gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its high affinity for various receptors allows it to influence a variety of biochemical processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It has been used in research studies, suggesting that it is likely to have observable effects at certain dosages .
Metabolic Pathways
Given its interactions with various receptors, it is likely to be involved in several metabolic processes .
Transport and Distribution
Given its biochemical properties, it is likely to be transported and distributed in a manner similar to other compounds with similar properties .
Subcellular Localization
Given its biochemical properties, it is likely to be localized in a manner similar to other compounds with similar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-2,3-dihydro-1H-inden-1-amine can be synthesized through several methods. One common approach involves the reduction of N-methyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of this compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides or acyl chlorides under basic conditions
Major Products:
Oxidation: N-methyl-2,3-dihydro-1H-inden-1-one
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing novel organic compounds and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-Methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
N-Methyl-2,3-dihydro-1H-inden-2-amine: A structural isomer with the methyl group attached to a different position on the indanamine ring.
2,3-Dihydro-1H-inden-1-amine: The non-methylated parent compound, which has different reactivity and properties.
N-Methyl-2,3-dihydro-1H-inden-1-one: The corresponding ketone, which can be reduced to form this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUYZODYPPNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588279 | |
Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-72-2 | |
Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,3-dihydro-1H-inden-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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